molecular formula C18H13N3 B4082447 N-2-pyridinyl-9-acridinamine

N-2-pyridinyl-9-acridinamine

Cat. No. B4082447
M. Wt: 271.3 g/mol
InChI Key: ZJEWFPBFQJVEEW-UHFFFAOYSA-N
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Description

“N-2-pyridinyl-9-acridinamine” is a chemical compound with the molecular formula C18H13N3 . It is a derivative of acridine, a class of compounds that have a broad spectrum of biological activity and are of great interest to scientists .


Synthesis Analysis

The synthesis of acridine derivatives, including “N-2-pyridinyl-9-acridinamine”, often involves a Buchwald-Hartwig coupling reaction followed by acid-mediated cycloaromatization . This one-pot reaction affords pharmaceutically valuable 9-aminoacridines from readily available 2-bromobenzonitriles and arylamines .


Molecular Structure Analysis

The molecular structure of “N-2-pyridinyl-9-acridinamine” consists of an acridine core with a pyridinyl group attached . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .


Chemical Reactions Analysis

The chemical reactions involving “N-2-pyridinyl-9-acridinamine” and similar compounds are often catalyzed by palladium . The reaction was easily scaled-up to gram quantities, and this methodology was extended to the preparation of various useful 9-aminoacridines .


Physical And Chemical Properties Analysis

“N-2-pyridinyl-9-acridinamine” has a molecular weight of 271.316 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Mechanism of Action

While the exact mechanism of action for “N-2-pyridinyl-9-acridinamine” is not fully known, it is suggested that acridine derivatives, in general, exhibit their biological properties by interacting with different biomolecular targets . For example, they can act as DNA intercalators .

Future Directions

The future directions in the research of “N-2-pyridinyl-9-acridinamine” and similar compounds involve the development of more effective, more selective, and less toxic drugs . There is also interest in studying the electron binding to 9-acridinamine . The unique properties of acridine derivatives make them promising candidates for various applications in the pharmaceutical industry .

properties

IUPAC Name

N-pyridin-2-ylacridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-3-9-15-13(7-1)18(21-17-11-5-6-12-19-17)14-8-2-4-10-16(14)20-15/h1-12H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEWFPBFQJVEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridin-9-yl-pyridin-2-yl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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